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Compound of Interest

Compound Name: PAC-113

Cat. No.: B1574744

An In-depth Analysis of a Promising Antifungal Peptide and its Derivatives

Introduction

PAC-113 is a 12-amino-acid cationic peptide derived from histatin 5, a naturally occurring
protein in human saliva.[1] Its sequence is Ac-Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-
His-NH2. PAC-113 has demonstrated significant antifungal activity, particularly against Candida
albicans, a prevalent fungal pathogen, and has shown promise in clinical trials for treating oral
candidiasis in immunocompromised individuals.[1][2] This technical guide provides a
comprehensive overview of the structure-activity relationships (SAR) of PAC-113, detailing the
impact of structural modifications on its antifungal efficacy and cytotoxicity. The information
presented herein is intended to guide researchers and drug development professionals in the
design of novel and more potent antifungal agents based on the PAC-113 scaffold.

Structure-Activity Relationship of PAC-113 Analogs

The antifungal activity of PAC-113 is intrinsically linked to its amino acid sequence and overall
physicochemical properties. Studies involving systematic modifications of the peptide have
elucidated key structural features essential for its function. The following tables summarize the
guantitative data from these SAR studies, focusing on antifungal potency and effects on
mammalian cells.
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Antifungal Activity of PAC-113 and its Analogs

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness

of an antimicrobial agent. The data below, primarily against Candida albicans, highlights the

importance of specific residues and the C-terminal region for antifungal activity.

Peptide/Analo . MIC (pg/mL)
Sequence Modification . Reference
g vs. C. albicans
AKRHHGYKRKF _
PAC-113 H Parent Peptide 3.13 [2]
Deletion of Ala-
N-terminal
RHHGYKRKFH Lys at N- >50 [2]
truncated P-113 )
terminus
C-terminal Deletion of Phe-
AKRHHGYKRK . . >50 [2]
truncated P-113 His at C-terminus
P-113 (Lys2 -> AQRHHGYKRKF  Substitution at )
. Inactive [2]
GIn) H position 2
P-113 (Lys10 -> AKRHHGYKRQF  Substitution at )
N Inactive [2]
GIn) H position 10
_ Histidine
_ AKRHHGYK(Bip) _
Bip-P-113 replaced with 3.13 [2]
RKFH _ _
Biphenylalanine
) Histidine
_ AKRHHGYK(Dip _
Dip-P-113 replaced with 3.13 [2]
)JRKFH _ _
Diphenylalanine
(AKRHHGYKRK  Dimer of PAC-
P-113Du - [3]
FH)2 113
_ (AKRHHGYKRK  Trimer of PAC-
P-113Tri - [3]
FH)s 113

Key Findings from Antifungal Activity Data:

© 2025 BenchChem. All rights reserved.

2/12

Tech Support


https://www.benchchem.com/product/b1574744?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7178208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7178208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7178208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7178208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7178208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7178208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7178208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5038333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5038333/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Terminal Regions are Crucial: Truncation of either the N- or C-terminus of PAC-113 results in
a dramatic loss of antifungal activity, indicating that the full 12-amino-acid sequence is
necessary for its function.[2]

o Cationic Residues are Essential: The substitution of the cationic lysine residues at positions
2 and 10 with the neutral amino acid glutamine leads to the inactivation of the peptide.[2]
This underscores the importance of the overall positive charge for the initial interaction with
the negatively charged fungal cell surface.

» Hydrophobicity Enhances Salt Resistance: While the MIC values for Bip-P-113 and Dip-P-
113 in standard media are similar to the parent peptide, these hydrophobic derivatives
exhibit significantly improved activity in high-salt conditions, a known limitation of PAC-113.

[2]

o Multimerization Boosts Potency: Dimerization and trimerization of PAC-113 (P-113Du and P-
113Tri) lead to enhanced antifungal activity.[3]

Cytotoxicity and Hemolytic Activity

A critical aspect of drug development is ensuring the selectivity of a compound for its target
pathogen over host cells. The following table summarizes the available data on the cytotoxicity
of PAC-113 and its derivatives against mammalian cells.
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Peptide/Analo Cell
Assay . Result Reference
g Line/Target
Hemolytic Human Red >192 pg/mL
PAC-113 N _ [3]
Activity Blood Cells (50% lysis)
Hemolytic Human Red >384 pg/mL
P-113Du o _ [3]
Activity Blood Cells (50% lysis)
] Hemolytic Human Red >576 pg/mL
P-113Tri N _ [3]
Activity Blood Cells (50% lysis)
Cytotoxicity Human Gingival o
PAC-113 o Low cytotoxicity [3]
(MTT Assay) Epithelial Cells
Cytotoxicity Human Gingival .
P-113Du o Low cytotoxicity [3]
(MTT Assay) Epithelial Cells
) Cytotoxicity Human Gingival o
P-113Tri o Low cytotoxicity [3]
(MTT Assay) Epithelial Cells
Human
Periodontal )
o . Not toxic at lower
Nal-P-113 Cytotoxicity Ligament Stem ] [4]
o concentrations
Cells & Gingival
Epithelial Cells

Key Findings from Cytotoxicity Data:

e Low Hemolytic Activity: PAC-113 and its multimeric derivatives exhibit low hemolytic activity,
indicating a favorable safety profile in this regard.[3]

e Low Cytotoxicity to Oral Cells: The peptides show low toxicity towards human gingival
epithelial cells, which is particularly relevant for their intended use in treating oral candidiasis.

[3]

» Modified Peptides Maintain Safety: The modified peptide Nal-P-113, where histidine residues
are replaced by B-naphthylalanine, also demonstrates a good safety profile at effective
concentrations.[4]
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Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of
antifungal compounds. The following sections outline the key methodologies employed in the
characterization of PAC-113 and its analogs.

Broth Microdilution Assay for Minimum Inhibitory
Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that
prevents the visible growth of a microorganism.

Materials:

96-well microtiter plates

Candida albicans strain (e.g., ATCC 90028)

Yeast extract-peptone-dextrose (YPD) broth

PAC-113 and its analogs, dissolved in a suitable solvent (e.g., sterile water)

Spectrophotometer
Procedure:

e Inoculum Preparation: A single colony of C. albicans is inoculated into YPD broth and
incubated overnight at 30°C. The culture is then diluted to achieve a starting concentration of
approximately 1 x 10° colony-forming units (CFU)/mL.

o Serial Dilution: The peptides are serially diluted in YPD broth in the wells of a 96-well plate to
achieve a range of concentrations.

 Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control
well (fungus without peptide) and a negative control well (broth only) are included.

e Incubation: The plate is incubated at 30°C for 24-48 hours.
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e MIC Determination: The MIC is determined as the lowest concentration of the peptide at
which no visible growth of the fungus is observed. This can be assessed visually or by
measuring the optical density at 600 nm using a spectrophotometer.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a
measure of cell viability.

Materials:

e Human cell line (e.g., human gingival fibroblasts)

o 96-well cell culture plates

o Complete cell culture medium

e PAC-113 and its analogs

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization solution (e.g., DMSO or a solution of SDS in HCI)

e Microplate reader

Procedure:

o Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed
to adhere overnight.

o Compound Treatment: The cell culture medium is replaced with fresh medium containing
various concentrations of the peptides. A vehicle control (medium with the same amount of
solvent used to dissolve the peptides) is also included.

 Incubation: The plate is incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO2
atmosphere.
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e MTT Addition: The medium is removed, and MTT solution is added to each well. The plate is
then incubated for a further 2-4 hours to allow for the formation of formazan crystals.

e Solubilization: The MTT solution is removed, and the formazan crystals are dissolved by
adding a solubilization solution.

o Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570
nm using a microplate reader.

» Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the I1Cso
value (the concentration of the peptide that causes 50% inhibition of cell viability) is
determined.

Mechanism of Action and Signaling Pathways

The antifungal activity of PAC-113 is a multi-step process that involves initial binding to the
fungal cell surface, followed by internalization and subsequent disruption of cellular processes.

PAC-113 Antifungal Mechanism

The primary mechanism of action for PAC-113 against C. albicans involves a non-lytic
pathway:

o Electrostatic Interaction: The positively charged PAC-113 peptide is initially attracted to the
negatively charged components of the fungal cell wall.[2]

e Binding to Ssa2 Protein: PAC-113 then specifically binds to the cell surface protein Ssa2, a
member of the Hsp70 family of heat shock proteins.[1][2]

e Translocation: This interaction facilitates the translocation of PAC-113 across the cell wall
and membrane into the fungal cytoplasm.[1][2]

« Intracellular Targeting and Cell Death: Once inside the cell, PAC-113 disrupts essential
cellular processes, leading to fungal cell death. While the precise intracellular targets are still
under investigation, evidence suggests that it may interfere with mitochondrial function and
induce the production of reactive oxygen species (ROS).
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PAC-113 Mechanism of Action

Mechanism of Hydrophobic PAC-113 Analogs

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1574744?utm_src=pdf-body-img
https://www.benchchem.com/product/b1574744?utm_src=pdf-body
https://www.benchchem.com/product/b1574744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

In contrast to the parent peptide, hydrophobic derivatives of PAC-113, such as Bip-P-113,
appear to have a different primary mechanism of action. Their increased hydrophobicity
facilitates direct interaction with and disruption of the fungal cell membrane, leading to pore
formation and cell lysis. This direct membrane activity may also contribute to their enhanced
stability and activity in high-salt environments.
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>
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Hydrophobic PAC-113 Analog Mechanism

Experimental Workflow for SAR Studies

The systematic evaluation of PAC-113 analogs follows a logical progression from synthesis to

biological characterization.
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Workflow for PAC-113 SAR Studies

Conclusion

The structure-activity relationship studies of PAC-113 have provided invaluable insights into the
design of potent and selective antifungal peptides. The key takeaways for drug development
professionals are the critical roles of the peptide's full length, the presence of cationic residues
for initial interaction and translocation, and the potential for enhancing salt resistance and
altering the mechanism of action through the introduction of hydrophobicity. The low cytotoxicity
of PAC-113 and its derivatives against human cells further underscores their therapeutic
potential. Future research should focus on optimizing the balance between antifungal potency,
salt resistance, and cytotoxicity to develop next-generation antifungal agents based on the
promising PAC-113 scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti
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